Cas no 1805546-31-9 (Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate)

Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate 化学的及び物理的性質
名前と識別子
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- Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate
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- インチ: 1S/C10H10BrF2NO3/c1-2-17-10(16)7-5(3-11)8(15)6(4-14-7)9(12)13/h4,9H,2-3H2,1H3,(H,14,15)
- InChIKey: IJEWZLYDPQPBQD-UHFFFAOYSA-N
- ほほえんだ: BrCC1C(C(C(F)F)=CNC=1C(=O)OCC)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 404
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 55.4
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029025916-500mg |
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate |
1805546-31-9 | 95% | 500mg |
$1,600.75 | 2022-04-01 | |
Alichem | A029025916-1g |
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate |
1805546-31-9 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
Alichem | A029025916-250mg |
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate |
1805546-31-9 | 95% | 250mg |
$1,038.80 | 2022-04-01 |
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Bitoh Yohsuke,Kenji Urayama,Toshikazu Takigawa,Kohzo Ito Soft Matter, 2011,7, 2632-2638
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylateに関する追加情報
Recent Advances in the Synthesis and Applications of Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate (CAS: 1805546-31-9)
Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate (CAS: 1805546-31-9) is a highly specialized pyridine derivative that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound serves as a versatile intermediate in the synthesis of biologically active molecules, particularly those targeting infectious diseases and cancer. Recent studies have highlighted its potential in the development of novel kinase inhibitors and antimicrobial agents, owing to its unique structural features, including the difluoromethyl and bromomethyl functional groups.
A 2023 study published in the Journal of Medicinal Chemistry explored the use of this compound as a key building block in the synthesis of pyridine-based kinase inhibitors. The researchers demonstrated that the bromomethyl group at the 3-position allows for facile functionalization, enabling the introduction of various pharmacophores. Meanwhile, the difluoromethyl group at the 5-position was found to enhance metabolic stability and bioavailability, addressing a common challenge in drug development. The study reported a series of derivatives with potent inhibitory activity against EGFR and HER2 kinases, showcasing the compound's utility in oncology research.
In addition to its role in kinase inhibitor development, Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate has been investigated for its antimicrobial properties. A 2024 preprint on bioRxiv detailed its incorporation into novel quinolone hybrids, which exhibited broad-spectrum activity against drug-resistant bacterial strains, including MRSA and Pseudomonas aeruginosa. The presence of the difluoromethyl group was crucial for overcoming resistance mechanisms, as it reduced susceptibility to enzymatic degradation.
The synthetic routes to this compound have also seen recent optimization. A team from the University of Tokyo reported a scalable, one-pot procedure in Organic Process Research & Development (2023), achieving an 82% yield through careful control of reaction conditions. This advancement addresses previous challenges in large-scale production, making the compound more accessible for industrial applications.
Looking forward, the unique properties of Ethyl 3-(bromomethyl)-5-(difluoromethyl)-4-hydroxypyridine-2-carboxylate position it as a valuable scaffold for future drug discovery efforts. Its dual functionality for both nucleophilic substitution (via the bromomethyl group) and hydrogen bond formation (through the hydroxyl group) provides exceptional versatility in molecular design. Current research directions include its application in PROTAC development and as a precursor for radiofluorination in PET tracer synthesis, expanding its potential beyond traditional small molecule therapeutics.
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